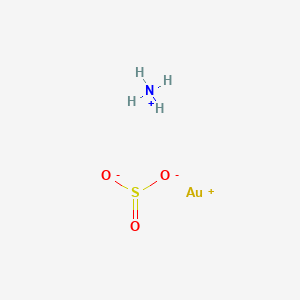
Ammonium gold(1+) sulphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium gold(1+) sulphite, with the chemical formula AuH₄NO₃S, is a compound that has garnered significant interest due to its unique properties and applications. It is primarily used in the field of gold electroplating, where it serves as a non-cyanide alternative for depositing gold onto various substrates. This compound is known for producing smooth, bright, and ductile gold deposits, making it valuable in both technical and decorative applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium gold(1+) sulphite can be synthesized through the reaction of gold(III) chloride with ammonium sulphite in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the stability of the resulting compound. The general reaction is as follows:
AuCl3+3(NH4)2SO3→(NH4)3[Au(SO3)2]+3NH4Cl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where gold chloride and ammonium sulphite are mixed under controlled temperature and pH conditions. The resulting solution is then purified and concentrated to obtain the desired compound. Stabilizing agents such as ethylenediamine are often added to enhance the stability of the gold sulphite complex .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium gold(1+) sulphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) sulphite.
Reduction: It can be reduced to metallic gold.
Substitution: Ligand exchange reactions can occur, where the sulphite ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of complexing agents like thiourea or cyanide.
Major Products Formed
Oxidation: Gold(III) sulphite.
Reduction: Metallic gold.
Substitution: Various gold complexes depending on the substituting ligand.
Applications De Recherche Scientifique
Ammonium gold(1+) sulphite has a wide range of applications in scientific research:
Chemistry: Used in gold plating and as a precursor for synthesizing other gold compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in diagnostic imaging and as a component in certain therapeutic agents.
Industry: Widely used in the electronics industry for plating gold onto connectors and circuit boards.
Mécanisme D'action
The mechanism by which ammonium gold(1+) sulphite exerts its effects involves the dissociation of the gold sulphite complex to release gold ions. These ions can then interact with various molecular targets, including enzymes and cellular components. The pathways involved often include redox reactions and ligand exchange processes, which facilitate the deposition of gold onto substrates or the formation of other gold compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gold(I) cyanide: Commonly used in gold plating but highly toxic.
Gold(III) chloride: Used in various chemical syntheses but less stable.
Gold(I) thiomalate: Investigated for medical applications but less commercially viable.
Uniqueness
Ammonium gold(1+) sulphite stands out due to its non-cyanide nature, making it a safer alternative for gold plating. It also offers better stability and ease of handling compared to other gold complexes, making it a preferred choice in both industrial and research applications .
Propriétés
Numéro CAS |
71662-32-3 |
|---|---|
Formule moléculaire |
AuH4NO3S |
Poids moléculaire |
295.07 g/mol |
Nom IUPAC |
azanium;gold(1+);sulfite |
InChI |
InChI=1S/Au.H3N.H2O3S/c;;1-4(2)3/h;1H3;(H2,1,2,3)/q+1;;/p-1 |
Clé InChI |
NHFMFALCHGVCPP-UHFFFAOYSA-M |
SMILES canonique |
[NH4+].[O-]S(=O)[O-].[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


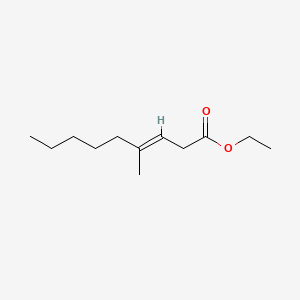


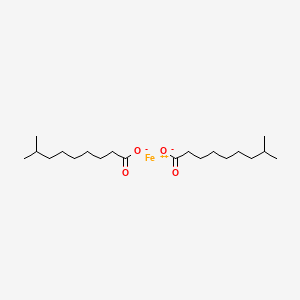
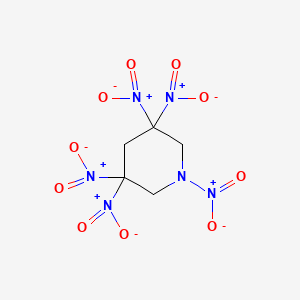
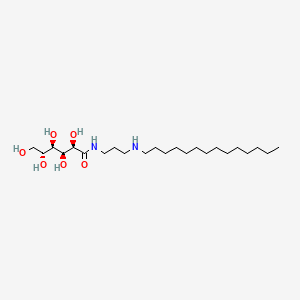
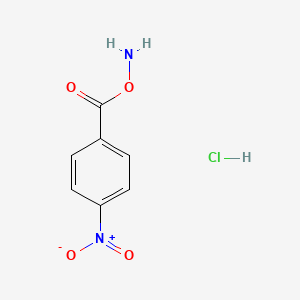
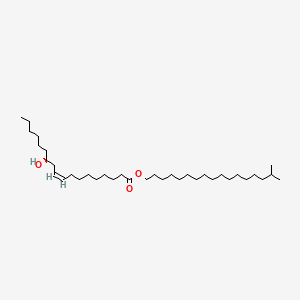


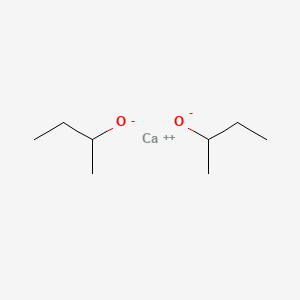
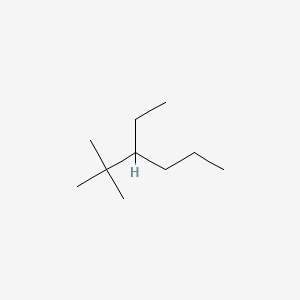
![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)

